![molecular formula C16H15N3O5 B5782490 N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)
N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide, also known as CEP-18770, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. In
Mecanismo De Acción
N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide inhibits the activity of the proteasome by binding to the active site of the enzyme. This binding prevents the proteasome from degrading proteins, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation ultimately leads to cell death.
Biochemical and Physiological Effects:
N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-angiogenic effects, it has also been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide has also been shown to inhibit the production of cytokines, which are proteins involved in inflammation. This inhibition may contribute to the compound's anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide in lab experiments is its specificity for the proteasome. This specificity allows researchers to study the effects of proteasome inhibition without affecting other cellular processes. However, a limitation of using N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide is its potential toxicity. The proteasome is involved in many cellular processes, and inhibiting its activity can have unintended consequences. Additionally, N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide has been shown to have limited solubility in aqueous solutions, making it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide. One direction is the development of more potent and specific proteasome inhibitors. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, further research is needed to better understand the compound's mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis method for N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide involves the reaction of 4-ethoxy-3-nitrobenzoic acid with 2-aminobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the proteasome, a cellular complex responsible for the degradation of proteins, which is overactive in many types of cancer cells. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, ultimately leading to cell death. N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide has also been shown to have anti-inflammatory and anti-angiogenic effects, making it a promising candidate for the treatment of other diseases such as rheumatoid arthritis and macular degeneration.
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-4-ethoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-2-24-14-8-7-10(9-13(14)19(22)23)16(21)18-12-6-4-3-5-11(12)15(17)20/h3-9H,2H2,1H3,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVWYBXVNJIZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-4-ethoxy-3-nitrobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.